6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWTNUWVZJTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC=NN21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural backbone of a vast array of biologically active compounds and functional materials. These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature, constituting the core of molecules essential to life, such as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. beilstein-journals.org Their prevalence extends to a significant portion of pharmaceuticals; approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle.
The unique chemical properties of nitrogen heterocycles, such as their ability to participate in hydrogen bonding and various weak intermolecular interactions, make them ideal for binding to biological targets like enzymes and receptors. beilstein-journals.org This has driven extensive research into developing efficient synthetic methods for their preparation and modification. rsc.org Beyond medicine, their adjustable electronic properties and stable ring structures are valuable in the design of novel materials, including organic conductors and catalysts. lab-chemicals.com The versatility and importance of these compounds ensure that the synthesis and application of nitrogen heterocycles remain a vibrant and rapidly expanding area of chemical research. wikipedia.orgrsc.org
The Significance of the Triazolopyrazine Core Structure in Advanced Materials and Catalysis Precursors
The beilstein-journals.orgwikipedia.orgresearchgate.nettriazolo[1,5-a]pyrazine scaffold, a fused bicyclic heterocycle, represents a particularly important class of nitrogen-rich compounds. This core structure is a bioisostere of purine (B94841), meaning it has a similar size and electronic configuration, which allows it to mimic purines in biological systems. frontiersin.org This property has made triazolopyrazine derivatives a focal point in medicinal chemistry, with research demonstrating their potential as inhibitors for kinases like c-Met and VEGFR-2, which are implicated in cancer. frontiersin.orgrsc.org
Beyond pharmaceutical applications, the intrinsic electronic nature of the triazolopyrazine core makes it a candidate for use in advanced materials. As an electron-deficient system, it is suitable for applications in organic electronics where electron-transporting capabilities are required. nih.gov This is analogous to other nitrogen-rich heterocycles like 1,3,5-triazines, which are used in the development of materials for organic solar cells. Furthermore, the multiple nitrogen atoms in the triazolopyrazine ring system can act as ligands, binding to metal centers to form organometallic complexes. This opens avenues for their use as precursors in the development of novel catalysts for a variety of chemical transformations.
It is important to note the existence of isomers such as beilstein-journals.orgwikipedia.orgresearchgate.nettriazolo[4,3-a]pyrazine, which can sometimes be interconverted from the [1,5-a] form through a process known as the Dimroth rearrangement. beilstein-journals.orgnih.gov This rearrangement involves the opening and closing of the heterocyclic ring, leading to a translocation of the nitrogen atoms. wikipedia.orgnih.gov The thermodynamic stability of the starting material and the final product often dictates the feasibility of this transformation. nih.gov Consequently, research on one isomer can often provide valuable insights into the chemistry and potential applications of the other.
Research Trajectories and Gaps in the Study of Halogenatedbeilstein Journals.orgwikipedia.orgresearchgate.nettriazolo 1,5 a Pyrazines
Strategic Approaches to thejsynthchem.comnih.govnih.govTriazolo[1,5-a]pyrazine Ring System Formation
The construction of the bicyclic jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrazine core is the foundational step in the synthesis of the target molecule. The primary strategies involve forming the triazole ring onto a pre-existing pyrazine (B50134) or vice-versa, utilizing methods such as cyclocondensation and other annulation reactions.
Cyclocondensation reactions are a cornerstone for the synthesis of fused N-heterocycles. For the jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrimidine series, a common and analogous approach involves the reaction of 3-amino-1,2,4-triazole with various 1,3-dicarbonyl or α,β-unsaturated compounds. nih.govnih.gov This strategy can be adapted for pyrazine targets.
One of the most effective methods starts with a substituted 2-hydrazinopyrazine. This intermediate can be reacted with a one-carbon electrophile, which then cyclizes to form the fused triazole ring. For instance, reacting 2-hydrazinopyrazine with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid leads to the formation of the jsynthchem.comnih.govnih.govtriazolo[4,3-a]pyrazine ring system. acs.org While this yields the isomeric [4,3-a] system, modifications to the starting materials and conditions can direct the synthesis towards the desired [1,5-a] isomer. The key is the initial nucleophilic attack and subsequent cyclization pathway.
A novel route for the specific synthesis of the jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrazine nucleus has been developed in the context of creating adenosine (B11128) A2A receptor antagonists. nih.govresearchgate.net This highlights the importance of bespoke synthetic pathways when targeting specific isomers for biological applications.
Annulation, or ring-forming, strategies provide a broader framework for constructing complex heterocycles. These methods often involve intramolecular cyclizations of well-designed precursors. For instance, PIFA (phenyliodine bis(trifluoroacetate)) mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides is a powerful metal-free method for creating an oxidative N-N bond, leading to the formation of jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org A similar strategy could be envisioned for a pyrazine analogue, starting from an appropriately substituted N-(pyrazin-2-yl)amidine.
Another approach involves the oxidative cyclization of guanidyl-substituted heterocycles. A copper-catalyzed method has been shown to be effective for synthesizing 2-amino- jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyridines and can be extended to pyrazine substrates. organic-chemistry.org These annulation reactions are advantageous as they often proceed under mild conditions and can be used to build the triazole ring onto a pyrazine core that already contains other desired substituents.
Regioselective Chlorination Techniques for Pyrazine Derivatives
Achieving the correct regiochemistry of chlorination is a critical challenge. The introduction of a chlorine atom at the 6-position of the jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrazine system can theoretically be done before or after the formation of the fused ring system. However, direct chlorination of the pre-formed heterocycle often leads to mixtures of products and lacks regioselectivity.
The more common and controlled strategy involves using a pre-chlorinated starting material. The synthesis of halogenated triazolopyrazine cores, including 6-halogenated variants, typically starts from the corresponding dihalopyrazines. acs.org For example, starting with 2,5-dichloropyrazine, one chlorine atom can be selectively displaced by hydrazine (B178648) to form a 5-chloro-2-hydrazinopyrazine intermediate. This intermediate then carries the chlorine atom into the subsequent cyclization step to form the triazole ring, thus ensuring the chlorine is positioned at the desired location on the pyrazine ring segment of the final fused product. This pre-functionalization approach is a powerful tool for controlling regiochemistry in the synthesis of substituted heterocycles.
Novel Catalyst Systems in the Synthesis of Halogenated Triazolopyrazines
Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. In the context of triazolopyrazine synthesis, several novel catalytic systems have been explored.
Transition metal catalysts, particularly copper, have proven effective. A copper-catalyzed reaction under an air atmosphere can facilitate the sequential N-C and N-N bond-forming oxidative coupling reactions needed to construct the triazole ring. organic-chemistry.org Such methods are attractive due to the low cost and ready availability of the copper catalyst.
More recently, photoredox catalysis has emerged as a powerful tool for late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis. mdpi.comnih.gov For instance, iridium-based photocatalysts have been used for the methylation of the triazolopyrazine scaffold. unimelb.edu.au This type of radical-based chemistry opens up new possibilities for introducing substituents that are difficult to install using traditional methods. While not a direct method for chlorination, it represents the cutting edge of catalytic approaches for modifying this heterocyclic core.
Green Chemistry Principles in 6-Chloro-jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrazine Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of complex heterocycles.
One significant advancement is the use of microwave-assisted synthesis. A catalyst-free and additive-free method for synthesizing jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been established. researchgate.netmdpi.com This approach dramatically reduces reaction times and often improves yields, aligning with green chemistry goals. The principles are directly applicable to pyrazine analogues.
Another green strategy involves the use of reusable catalysts. Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been used as efficient and easily recoverable acid catalysts for the synthesis of related chromeno-triazolopyrimidine compounds. jsynthchem.com This avoids the use of corrosive and difficult-to-remove homogeneous acid catalysts. Furthermore, developing syntheses in greener solvents like water or ethanol, or even under solvent-free conditions, is a key area of research. nih.gov Visible-light-mediated catalysis also represents a green approach, as it uses a renewable energy source and often allows reactions to proceed under mild, room-temperature conditions, eliminating the need for hazardous reagents. acs.org
Comparative Analysis of Synthetic Pathways and Efficiency
The choice of a synthetic pathway for 6-Chloro- jsynthchem.comnih.govnih.govtriazolo[1,5-a]pyrazine depends on factors such as starting material availability, desired scale, and regiochemical control. The two main strategies are compared below.
| Feature | Pathway A: Pre-chlorination | Pathway B: Post-cyclization Chlorination |
| Starting Material | 2,5-Dichloropyrazine | jsynthchem.comnih.govnih.govTriazolo[1,5-a]pyrazine |
| Key Steps | 1. Nucleophilic substitution with hydrazine 2. Cyclocondensation/Annulation | 1. Ring system formation 2. Electrophilic chlorination |
| Regioselectivity | High: Position of chlorine is pre-determined. | Low: Risk of multiple isomers and side reactions. |
| Efficiency | Generally more efficient and predictable. | Often lower yielding due to purification challenges. |
| Advantages | Excellent control over isomer formation. | Fewer steps if the unchlorinated core is readily available. |
| Disadvantages | May require more steps to synthesize the initial dihalopyrazine. | Poor regioselectivity is a major drawback. |
| Green Aspect | Can be adapted to greener conditions. | Use of harsh chlorinating agents can be environmentally unfriendly. |
Table 1: Comparative Analysis of Synthetic Pathways
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for mapping the precise connectivity of atoms in a molecule. For 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the chemical environment of the three non-equivalent aromatic protons. The electron-withdrawing nature of the pyrazine and triazole rings, compounded by the chloro-substituent, would lead to deshielding of these protons, resulting in chemical shifts in the downfield region of the spectrum. Predictions based on related triazolopyridine and triazolopyrazine systems suggest that the protons on the pyrazine ring will exhibit characteristic coupling patterns.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the heterocyclic framework. The carbon atom bonded to the chlorine atom (C-6) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The chemical shifts of the other carbon atoms would be dictated by their position within the fused aromatic system and their proximity to the nitrogen atoms.
Expected ¹H and ¹³C NMR Data No experimental NMR data for 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine is currently published. The following table provides predicted chemical shift ranges based on analyses of similar heterocyclic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| H-5 | 7.5 - 8.0 | - |
| H-8 | 8.5 - 9.0 | - |
| C-2 | - | 145 - 155 |
| C-3a | - | 140 - 150 |
| C-5 | - | 120 - 130 |
| C-6 | - | 150 - 160 |
| C-8 | - | 135 - 145 |
Vibrational Spectroscopy (IR and Raman) for Bond Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups and bonding arrangements present.
IR Spectroscopy: The FT-IR spectrum of 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the fused heterocyclic rings would likely appear in the 1500-1650 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region, and its precise location can be diagnostic.
Raman Spectroscopy: FT-Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, are often strong in the Raman spectrum and would provide structural confirmation.
Expected Vibrational Frequencies Specific experimental IR and Raman data for 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine have not been reported. The table below lists expected vibrational modes based on data from related chloro-pyrazine and triazole compounds. researchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N/C=C Ring Stretch | 1500 - 1650 | 1500 - 1650 |
| Ring Breathing Modes | Weak/Variable | Strong, 900-1100 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₅H₃ClN₄.
The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses of small molecules. Based on studies of related s-triazolo[1,5-a]pyrazines, a likely fragmentation pathway would involve the initial loss of a nitrogen molecule (N₂) from the molecular ion. scilit.com Subsequent fragmentation could involve the loss of HCN or the chlorine atom.
Predicted Mass Spectrometry Fragmentation While an experimental mass spectrum for 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine is not available, PubChem provides predicted collision cross-section values. uni.lu The fragmentation pattern is predicted based on the behavior of the parent ring system.
| Ion | m/z (for ³⁵Cl) | Predicted Origin |
| [M]⁺ | 154 | Molecular Ion |
| [M - N₂]⁺ | 126 | Loss of nitrogen |
| [M - N₂ - HCN]⁺ | 99 | Subsequent loss of hydrogen cyanide |
| [C₄H₃N₂]⁺ | 79 | Further fragmentation |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules. While no crystal structure has been published for 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine, a successful crystallographic analysis would yield crucial insights.
The analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules. Given the planar nature of the fused ring system and the presence of multiple nitrogen atoms, weak C-H···N hydrogen bonds may also play a role in stabilizing the crystal lattice. The arrangement of the chloro-substituents would also be a key feature of the packing.
As a rigid, fused heterocyclic system, 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine is expected to be essentially planar. X-ray crystallography would confirm the planarity of the molecule and provide precise dihedral angles, offering a benchmark for theoretical calculations of its geometry.
Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence) for Electronic Structure Probing
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine core is an electron-deficient aromatic system, and its electronic properties are of significant interest.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 6-Chloro- researchgate.netubc.camdpi.comtriazolo[1,5-a]pyrazine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions, involving the promotion of electrons from bonding to anti-bonding molecular orbitals of the aromatic system, would likely appear as strong absorptions at shorter wavelengths. The n → π* transitions, involving the excitation of non-bonding electrons on the nitrogen atoms to anti-bonding π* orbitals, are typically weaker and may appear at longer wavelengths.
Fluorescence Spectroscopy: Many nitrogen-containing heterocyclic compounds exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength. The fluorescence spectrum, if observed, would provide information about the energy of the first excited singlet state and could be sensitive to the polarity of the solvent environment.
Computational and Theoretical Investigations of 6 Chloro 1 Triazolo 1,5 a Pyrazine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine, these calculations would typically be employed to determine its ground-state geometry, electron distribution, and the energies and shapes of its molecular orbitals.
Methods like Density Functional Theory (DFT) or ab initio calculations are used to solve the Schrödinger equation for the molecule, providing insights into its stability and electronic characteristics. A key output of these calculations is the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule; a large gap generally implies high stability and low reactivity. mdpi.com
In related heterocyclic systems, studies have shown that the distribution of HOMO and LUMO lobes can predict the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine, one would expect the HOMO to be distributed across the electron-rich triazolopyrazine ring system, while the LUMO might be localized near the electron-withdrawing chlorine atom and the pyrazine (B50134) ring, influencing its reactivity.
Density Functional Theory (DFT) Studies on Reactivity Indices
Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of chemical systems. scribd.com From the electron density, various "reactivity descriptors" can be calculated to predict how a molecule will behave in a chemical reaction. These global descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. mdpi.com
Key reactivity indices include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Global Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine, calculating these indices would allow for a comparison of its reactivity with other related compounds. For instance, DFT studies on other halogen-substituted pyrazines have shown that halogen substitution can significantly alter the chemical potential and electrophilicity index. chemrxiv.orgresearchgate.net Such an analysis would be crucial in predicting its behavior in nucleophilic substitution reactions.
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative) No specific data is available for 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine. The table below is illustrative of the parameters that would be calculated in such a study.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Global Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
While 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine is a rigid bicyclic system with limited conformational freedom, computational methods can explore its intermolecular interactions and dynamics in different environments.
Molecular Mechanics (MM) calculations could be used to study how multiple molecules of the compound pack together in a solid state, predicting crystal lattice energies and structures.
Molecular Dynamics (MD) simulations would provide a more detailed view of the molecule's behavior over time, particularly in solution. An MD simulation tracks the movements of all atoms in a system, governed by a force field. This would allow for the study of solvation effects, revealing how solvent molecules arrange around the solute and influence its properties. For related triazolopyrimidine and pyrazine derivatives, MD simulations have been used to understand their stability and interactions within biological systems, such as the active site of an enzyme. chemrxiv.orgnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.gov
NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is often used to assign experimental spectra and to distinguish between different isomers, which can be challenging by experimental means alone.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule can also be simulated. These calculations determine the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. A comparison between the calculated and experimental spectra helps in the assignment of vibrational bands to specific functional groups and motions within the molecule. For example, the C-Cl stretching frequency would be a characteristic feature in the predicted vibrational spectrum of this compound.
Table 2: Predicted Spectroscopic Data (Illustrative) No specific data is available for 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine. The table below illustrates the type of data that would be generated.
| Spectrum Type | Parameter | Predicted Value Range (Typical) |
|---|---|---|
| 1H NMR | Chemical Shift (δ) | 7.0 - 9.0 ppm (Aromatic Protons) |
| Coupling Constants (J) | 1 - 10 Hz | |
| 13C NMR | Chemical Shift (δ) | 110 - 160 ppm (Ring Carbons) |
| IR Spectroscopy | C=N/C=C Stretching | 1400 - 1650 cm-1 |
| C-Cl Stretching | 600 - 800 cm-1 |
Reaction Mechanism Studies of Substitutions and Derivatizations
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, such as the substitution of the chlorine atom on the pyrazine ring. By mapping the potential energy surface of the reaction, computational methods can identify transition states and intermediates.
For 6-Chloro- nih.govchemrxiv.orgresearchgate.nettriazolo[1,5-a]pyrazine, a key reaction would be nucleophilic aromatic substitution (SNAr). DFT calculations could be used to model the reaction pathway, determining the activation energy barriers for substitution at different positions. This would help predict whether a nucleophile would attack the carbon bearing the chlorine atom (ipso-substitution) or another position on the ring system. Studies on the related nih.govchemrxiv.orgresearchgate.nettriazolo[4,3-a]pyrazine isomer have investigated such substitution reactions, revealing complex reactivity that can lead to unexpected products through pathways like tele-substitution. acs.orgnih.gov A computational investigation for the [1,5-a] isomer would clarify its reactivity and guide synthetic efforts for creating new derivatives.
Chemical Reactivity and Derivatization Strategies of 6 Chloro 1 Triazolo 1,5 a Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrazine (B50134) Ring
The electron-withdrawing character of the nitrogen atoms in the pyrazine ring activates the C6 position for nucleophilic aromatic substitution. This allows for the displacement of the chloro substituent by a range of nucleophiles.
Amination of chloro-substituted triazolopyrazines is a common strategy for introducing nitrogen-based functional groups. While direct studies on 6-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine are limited, extensive research on the isomeric 5-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazine system provides significant insight into the expected reactivity. In this related system, reactions with various primary amines proceed readily, often at room temperature, to yield aminated products. beilstein-journals.orgbeilstein-journals.org
A notable feature of this chemistry is the potential for tele-substitution, where the incoming nucleophile attacks a position other than the carbon bearing the leaving group. ucl.ac.ukacs.org For 5-halogenated beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazines, amination with primary amines has been shown to exclusively yield the 8-substituted (tele) product rather than the expected 5-substituted (ipso) product. beilstein-journals.orgbeilstein-journals.org This suggests that the 8-position is the thermodynamically preferred site for nucleophilic attack by amines in this particular isomeric system. beilstein-journals.org
The reaction conditions for amination are generally mild. Studies on 5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazine demonstrate that simply stirring the chloro-scaffold with an excess of a primary amine at room temperature for several hours can generate the desired amine analogues in respectable yields (18–87%). beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Amination Reactions on a 5-Chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazine Scaffold
| Amine Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Phenethylamine | Neat, Room Temp, 16h | tele (8-substituted) | 87 | beilstein-journals.org |
| Propylamine | Neat, Room Temp, 16h | tele (8-substituted) | 71 | beilstein-journals.org |
| Cyclopentylamine | Neat, Room Temp, 16h | tele (8-substituted) | 59 | beilstein-journals.org |
This data is for the isomeric compound 5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazine and is presented to illustrate the general reactivity of the triazolopyrazine core.
The introduction of oxygen and sulfur nucleophiles can also be achieved via SNAr reactions. Research on the related 5-halo- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[4,3-a]pyrazine system indicates that the propensity for tele-substitution is dependent on the nature of the nucleophile. acs.org Softer nucleophiles, such as thiols, tend to favor the tele-substitution pathway more than harder nucleophiles like alcohols. ucl.ac.uk
When a thiol was reacted with a 5-chloro triazolopyrazine derivative, a mixture of the expected ipso-substituted thioether and the tele-substituted isomer was observed. acs.org The conditions that favor the tele-substitution pathway include using softer nucleophiles, less polar solvents, and larger halogens (I > Br > Cl) on the electrophile. ucl.ac.uk This suggests that while alkoxylation and thiolation at the C6 position of 6-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine are feasible, careful optimization of reaction conditions would be necessary to control the regioselectivity and minimize the formation of potential tele-substitution byproducts.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity achievable from the 6-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine core.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a highly effective method for C-C bond formation. researchgate.net This reaction has been successfully applied to the related 7-chloro-5-methyl- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrimidine scaffold, demonstrating its utility for arylating this heterocyclic system. researchgate.net Using a palladium catalyst such as Pd(PPh₃)₄, various aryl boronic acids can be coupled to the chloro-substituted core to generate 6-aryl- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine derivatives. These reactions are crucial for creating extended π-systems, which are of interest in materials science and medicinal chemistry.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a target molecule's structure. Efficient Sonogashira couplings have been reported for 7-chloro-5-methyl- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrimidine, indicating that 6-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine would be a suitable substrate for similar transformations to produce 6-alkynyl derivatives. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides a direct method for vinylation of the 6-position of the triazolopyrazine core, enabling the synthesis of styryl-type derivatives and other olefinic products. wikipedia.org
Table 2: Representative Palladium-Catalyzed C-C Coupling Reactions on Related Heterocycles
| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 7-chloro-5-methyl- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Base | 7-Aryl derivative | researchgate.net |
| Sonogashira | 7-chloro-5-methyl- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrimidine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 7-Alkynyl derivative | researchgate.net |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It offers a powerful alternative to classical SNAr amination, often proceeding under milder conditions and with a wider range of amine coupling partners, including primary and secondary amines, anilines, and amides. libretexts.orgacs.org The reaction typically employs a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) with a base such as K₃PO₄ or Cs₂CO₃. nih.gov This methodology would be highly applicable for the synthesis of 6-amino- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine derivatives, providing access to a diverse library of amine-linked scaffolds. researchgate.net
Electrophilic Aromatic Substitution Limitations and Alternative Functionalization
The beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. Similar to pyridine (B92270) and other nitrogen-containing heterocycles, this system is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. stackexchange.com The nitrogen atoms inductively withdraw electron density from the ring and can be protonated or coordinate to the Lewis acid catalyst under typical EAS conditions, further deactivating the ring system.
Attempts to perform electrophilic substitutions on related pyrazolotriazolopyrimidine systems have shown that substitution occurs on the more electron-rich pyrazole (B372694) ring rather than the deactivated pyrimidine (B1678525) or triazole rings. nih.govsemanticscholar.orgmdpi.com This indicates that direct electrophilic functionalization of the pyrazine ring in 6-chloro- beilstein-journals.orgucl.ac.ukbeilstein-journals.orgtriazolo[1,5-a]pyrazine is not a viable synthetic strategy. Consequently, derivatization of the heterocyclic core relies on alternative strategies, primarily the functionalization of pre-installed groups, such as the palladium-catalyzed cross-coupling and nucleophilic substitution reactions described above.
Ring-Opening and Rearrangement Reactions
The inherent stability of the fused beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine ring system means that ring-opening and rearrangement reactions are not commonplace and typically require specific reagents or reaction conditions. While documented examples directly involving 6-Chloro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine are scarce in the reviewed literature, valuable insights can be drawn from the reactivity of closely related analogs, particularly the beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine series.
Studies on 6-nitro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidin-7-ones have demonstrated that the direction of ring-opening is highly dependent on the nature of the nucleophile. Strong bases, such as alkoxides, have been shown to initiate the cleavage of the triazole ring. This reaction proceeds through the formation of an intermediate 2-cyanoaminopyrimidinone, which can be further converted to a 2-aminopyrimidinone. Conversely, the pyrimidine ring is susceptible to opening by N-nucleophiles, particularly in the absence of steric hindrance at the 5-position.
In a related isomeric system, a beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine derivative has been observed to undergo a ring-opening and rearrangement cascade upon nucleophilic attack at the pyrazine ring. This transformation leads to the formation of a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core, highlighting the potential for significant skeletal reorganization within this class of compounds. acs.org
Another relevant transformation is the Dimroth rearrangement, a well-established process in triazole chemistry involving the isomerization of fused heterocyclic systems. wikipedia.orgnih.govresearchgate.net This rearrangement has been documented for the conversion of beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-c]pyrimidines into the more thermodynamically stable beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-c]pyrimidines. beilstein-journals.orgresearchgate.net The accepted mechanism involves protonation, followed by ring-opening to a diazo intermediate, allowing for bond rotation and subsequent ring-closure to the rearranged product. wikipedia.org Although not directly reported for the beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine system, the potential for such an equilibrium under certain conditions cannot be entirely ruled out.
The following table summarizes the types of ring-opening and rearrangement reactions observed in analogous heterocyclic systems, which could potentially be applicable to 6-Chloro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine.
| Reaction Type | Reactant Class | Key Reagents/Conditions | Resulting Core Structure | Reference Analog |
|---|---|---|---|---|
| Triazole Ring Opening | beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidinones | Strong bases (e.g., alkoxides) | 2-Cyanoaminopyrimidinone | 6-Nitro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidin-7-one |
| Pyrimidine Ring Opening | beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidinones | N-Nucleophiles | Substituted 1,2,4-triazole | 6-Nitro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidin-7-one |
| Pyrazine Ring Opening and Rearrangement | beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazines | Nucleophilic attack | 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole | Halogenated beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine acs.org |
| Dimroth Rearrangement | beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-c]pyrimidines | Acidic or thermal conditions | beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-c]pyrimidine | Substituted beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-c]pyrimidines beilstein-journals.orgresearchgate.net |
Selective Functionalization of the Triazole Moiety (if applicable)
The selective functionalization of the triazole moiety in the beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine ring system is a challenging synthetic objective that is not extensively documented in the scientific literature. The inherent electronic nature of the fused heterocyclic system often directs reactivity towards the pyrazine ring, especially in the case of nucleophilic aromatic substitution at the 6-position, which is activated by the chloro substituent.
Direct electrophilic substitution on the triazole ring of beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazines is generally not favored due to the electron-deficient character of the heterocyclic core. While electrophilic substitution has been reported on the six-membered ring of related pyrazolotriazolopyrimidine systems, this does not provide a direct precedent for the functionalization of the triazole ring in the target compound. nih.gov
Strategies such as direct lithiation followed by quenching with an electrophile are common for the functionalization of azole rings. However, attempts at direct deprotonation of the related beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine system have been reported as unsuccessful. researchgate.net This suggests that the acidity of the triazole proton may not be sufficient for facile lithiation under standard conditions, or that competitive reactions may occur. One study on a beilstein-journals.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrazine system did report deuterium (B1214612) exchange of the triazole proton, indicating that proton abstraction is possible, albeit this represents a very subtle functionalization. acs.org
Given the limited information available, it can be inferred that the selective functionalization of the triazole moiety of 6-Chloro- beilstein-journals.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrazine likely requires specialized synthetic strategies that are yet to be widely reported. Future research may explore advanced techniques such as C-H activation or the use of specifically designed precursors to achieve this synthetic goal.
Applications As a Versatile Organic Synthesis Building Block
Precursor in the Synthesis of Advanced Organic Scaffolds
The chemical reactivity of 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine makes it an excellent starting material for constructing advanced organic scaffolds. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Research on the closely related isomeric nih.govtandfonline.comnih.govtriazolo[4,3-a]pyrazine core demonstrates the utility of the chloro-substituent as a synthetic handle. In the synthesis of potential antimalarial compounds, the chlorine atom on a triazolopyrazine core is readily displaced by various nucleophiles. acs.orgnih.gov This reactivity is fundamental to its role as a building block. For instance, alcohols can displace the chlorine to form ether linkages, a common strategy for building larger molecules. nih.gov
The reactivity of the C-Cl bond is influenced by the electron-deficient nature of the fused nitrogen-rich heterocyclic system. This activation facilitates reactions with a broad range of nucleophiles, including amines, thiols, and alcohols, to generate libraries of substituted triazolopyrazine derivatives. Studies on analogous chloroazines have shown that the presence of ring nitrogen atoms significantly enhances reactivity towards nucleophilic substitution.
Interestingly, reactions on the related 5-chloro- nih.govtandfonline.comnih.govtriazolo[4,3-a]pyrazine have shown that substitution does not always occur at the carbon atom bearing the chlorine (ipso-substitution). Under certain conditions, a phenomenon known as tele-substitution can occur, where the nucleophile attacks a different position on the ring, leading to rearranged products. acs.org This highlights the complex reactivity of this scaffold and offers alternative pathways to novel molecular structures.
Role in the Assembly of Complex Heterocyclic Systems
Beyond simple substitution, 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine is instrumental in assembling more elaborate, multi-ring heterocyclic systems. The core scaffold can be elaborated upon through reactions that form new rings, leading to molecules with significant structural complexity and potential biological activity.
Synthetic strategies often involve using the chloro-substituent as an anchor point for annulation reactions. For example, a nucleophilic group introduced by substituting the chlorine can possess a second reactive site, which can then undergo an intramolecular cyclization to form a new fused ring. While specific examples starting from 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine are not extensively documented, the principles are well-established in the synthesis of related fused systems like pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. mdpi.com In these syntheses, a hydrazino-pyrimidine precursor is used to build the triazole ring, demonstrating how one heterocyclic system can be used as a foundation to construct another. mdpi.com
The synthesis of various fused 1,2,4-triazoles, such as triazolo[1,5-a]pyridines, often proceeds via oxidative cyclization of amidine precursors. organic-chemistry.org This methodology could be conceptually applied to pyrazine-based amidines derived from 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine to assemble further heterocyclic rings.
Enabling Fragment-Based Drug Discovery (FBDD) Scaffolds
Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that uses small, low-complexity molecules, or "fragments," as starting points for building potent and selective drug candidates. The nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine core is an exemplary scaffold for FBDD due to its structural features and synthetic tractability.
The related nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine (TP) scaffold is recognized as a versatile framework in medicinal chemistry. nih.govresearchgate.net A key aspect of its utility is its role as a purine (B94841) isostere, meaning it has a similar size, shape, and electronic distribution to the purine core found in nucleic acids. nih.govresearchgate.net This allows TP derivatives to interact with biological targets that normally bind purines, such as kinases. This principle extends to the nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine system.
The synthesis of FBDD scaffolds requires a central core that can be easily and systematically modified. 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine is ideally suited for this purpose. The reactive chlorine atom allows for the rapid generation of a library of analogues by introducing a variety of substituents. This allows chemists to explore the chemical space around the core fragment to identify initial hits and optimize their binding to a target protein. The triazolopyrazine core itself has been identified as an active pharmacophore in the development of kinase inhibitors, such as those targeting c-Met and VEGFR-2. frontiersin.org
| Scaffold Feature | Relevance to FBDD | Key Reaction |
|---|---|---|
| Low Molecular Weight | Serves as an ideal starting "fragment". | N/A |
| Purine Isostere | Can mimic endogenous ligands to interact with biological targets like kinases. nih.govresearchgate.net | N/A |
| Reactive 'Cl' Handle | Allows for rapid and diverse functionalization to build a fragment library. | Nucleophilic Aromatic Substitution (SNAr) |
| Rigid Fused-Ring System | Provides a defined three-dimensional shape for binding interactions. | N/A |
Utility in Ligand Design for Catalysis
The nitrogen-rich nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine structure is an excellent candidate for the design of ligands for metal catalysts. The lone pairs of electrons on the multiple nitrogen atoms can coordinate to metal centers, forming stable metal complexes.
The coordination chemistry of the isomeric 1,2,4-triazolo[4,3-a]pyrazine has been studied, revealing its versatility as a ligand for d-block metals like zinc, silver, and copper. tandfonline.comtandfonline.com It can act as a bridging ligand, connecting multiple metal centers to form coordination polymers. tandfonline.comtandfonline.com This behavior is directly analogous to the potential of 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine. The specific nitrogen atoms involved in coordination can vary, leading to different structural motifs.
Studies on the related nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine (TP) ligands further confirm the metal-binding capabilities of this heterocyclic family. nih.gov TP derivatives are known to be versatile ligands that can form various metal complexes, typically involving coordination through the N3 position in monodentate complexes, or through the N3 and N1/N4 positions in bidentate complexes. nih.gov These complexes have applications in areas such as anti-cancer agents. nih.gov The interaction between metal ions and triazolopyrimidine ligands allows them to act as building blocks for multidimensional systems and metal-organic frameworks (MOFs). mdpi.com
The structure of 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine offers several potential coordination sites, primarily the nitrogen atoms of the fused ring system. The electronic properties of the ligand, and thus the resulting catalyst, can be fine-tuned by substituting the chlorine atom with various electron-donating or electron-withdrawing groups.
| Potential Coordination Site | Coordination Mode | Example from Analogue |
|---|---|---|
| N1, N3, N4 atoms | Monodentate or Bidentate | nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine complexes coordinate via N3, or N1/N4. nih.gov |
| N/A | Bridging Ligand (μ2 and μ3) | 1,2,4-triazolo[4,3-a]pyrazine forms coordination polymers with Cu(II) and Ag(I). tandfonline.comtandfonline.com |
Integration into Supramolecular Chemistry Components
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structural and electronic properties of 6-Chloro- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrazine make it a valuable component for building such assemblies.
The flat, aromatic nature of the triazolopyrazine core facilitates π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling the formation of predictable, directional interactions.
A key feature of the electron-deficient triazolopyrazine ring system is its ability to participate in anion-π interactions. In the crystal structures of coordination polymers formed from the isomeric 1,2,4-triazolo[4,3-a]pyrazine, close interactions between anions (like nitrate (B79036) or hexafluorophosphate) and the electron-deficient heterocyclic ring are observed. tandfonline.comtandfonline.com This tendency for supramolecular organization is a powerful tool for crystal engineering. tandfonline.com
The ability of the scaffold to act as a ligand for metal ions, as discussed previously, is also a cornerstone of its use in supramolecular chemistry. By combining the triazolopyrazine ligand with metal ions, complex, multidimensional structures such as metal-organic frameworks (MOFs) can be constructed. mdpi.com These materials have porous structures and are of interest for applications in gas storage, separation, and catalysis. The combination of a triazolopyridine derivative with cyclodextrins to form a supramolecular assembly for sensing metal ions further illustrates the potential in this field. nih.gov
Coordination Chemistry of 6 Chloro 1 Triazolo 1,5 a Pyrazine As a Ligand Precursor
Binding Modes and Coordination Sites of the Triazolopyrazine Moiety
The nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine core possesses several nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to a metal ion. The specific binding mode adopted by the ligand is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric and electronic effects of substituents on the ligand, the counter-anions present, and the reaction conditions.
Based on studies of the closely related 1,2,4-triazolo[4,3-a]pyrazine ligand, several coordination modes can be anticipated for 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine. figshare.comtandfonline.com The primary coordination sites are the nitrogen atoms of the pyrazine (B50134) and triazole rings. Common binding modes include:
Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms. The N3 position in the triazole ring is a common coordination site in related 1,2,4-triazolo[1,5-a]pyrimidine systems. researchgate.net
Bidentate Bridging (μ₂): The ligand can bridge two metal centers. For the analogous 1,2,4-triazolo[4,3-a]pyrazine, coordination through the N1 and N4 atoms to form a bridging ligand between two metal ions has been observed. tandfonline.com
Tridentate Bridging (μ₃): In some cases, the ligand can coordinate to three different metal centers simultaneously, utilizing three of its available nitrogen donors. This μ₃ bridging mode has been documented for 1,2,4-triazolo[4,3-a]pyrazine, involving all three of its free nitrogen atoms. tandfonline.com
The specific nitrogen atoms involved in coordination can vary. For the nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine system, the N1, N2, and N4 atoms are potential coordination sites. The presence of the chloro group at the 6-position may influence the electron density at the adjacent nitrogen atoms, potentially affecting their donor ability and the resulting coordination geometry.
Synthesis of Metal Complexes with 6-Chloro-nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine
The synthesis of metal complexes with triazolopyrazine-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product. Common solvents include acetonitrile, acetone, and dimethylformamide (DMF). tandfonline.com
While specific synthetic procedures for 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine complexes are not extensively documented, methodologies for analogous systems can be informative. For instance, the synthesis of coordination polymers with 1,2,4-triazolo[4,3-a]pyrazine has been successfully carried out under mild conditions, often at room temperature. tandfonline.com However, the stability of the ligand under harsher conditions, such as solvothermal synthesis, may be a limiting factor. figshare.comtandfonline.com
Illustrative Synthetic Approaches for Triazolopyrazine Complexes:
| Metal Salt | Ligand | Solvent | Conditions | Resulting Complex Type |
| Zinc Chloride | 1,2,4-triazolo[4,3-a]pyrazine | Acetonitrile | Room Temperature | 1D Coordination Polymer |
| Silver Tetrafluoroborate | 1,2,4-triazolo[4,3-a]pyrazine | Acetone | Room Temperature | Coordination Polymer |
| Copper(I) Hexafluorophosphate | 1,2,4-triazolo[4,3-a]pyrazine | Acetonitrile/Diethyl Ether | Room Temperature | Coordination Polymer |
| Copper(II) Nitrate (B79036) | 1,2,4-triazolo[4,3-a]pyrazine | DMF/H₂O | 100 °C | Single Crystals |
These examples demonstrate that both simple mixing of solutions at room temperature and mild heating can lead to the formation of crystalline coordination compounds. The isolation of single crystals suitable for X-ray diffraction is often a key objective to fully characterize the resulting structures.
Structural Analysis of Coordination Compounds via X-ray Diffraction
In coordination complexes of the related 1,2,4-triazolo[4,3-a]pyrazine, X-ray diffraction has revealed detailed structural features. tandfonline.com For example, in a zinc chloride complex, the ligand acts as a μ₂-bridging species, coordinating through its N1 and N4 atoms to tetrahedral zinc centers, forming a one-dimensional coordination polymer. tandfonline.com In a silver complex, the same ligand exhibits a μ₃ bridging mode, with the Ag-N bond lengths indicating stronger coordination through N1 and N4 compared to N2. tandfonline.com
Key Structural Parameters from X-ray Diffraction of a Zn(II) Complex with 1,2,4-triazolo[4,3-a]pyrazine: tandfonline.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Zn(II) Coordination Geometry | Tetrahedral |
| Ligand Coordination Mode | μ₂-bridging |
| Zn-N1 Bond Length | 2.0299(19) Å |
| Zn-N4 Bond Length | 2.070(2) Å |
| N-Zn-N Angle | 99.36(8)° |
| Cl-Zn-Cl Angle | 119.71(3)° |
These data highlight the level of detail that can be obtained from X-ray diffraction studies. For complexes of 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine, similar analyses would be crucial to understand how the chloro-substituent influences the coordination behavior and the resulting supramolecular architecture.
Influence of Coordination on Electronic Properties of the Ligand
The coordination of a metal ion to the triazolopyrazine ring system is expected to significantly perturb its electronic structure. This perturbation can manifest as changes in the ligand's absorption and emission properties, as well as its electrochemical behavior.
Upon coordination, the energy levels of the ligand's molecular orbitals are altered. Typically, coordination to a metal ion leads to a stabilization of the ligand's orbitals, which can result in a red-shift (bathochromic shift) of the absorption bands in the UV-Visible spectrum. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Spectroscopic studies on complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine with various transition metals showed that the absorption maxima for the complexes were shifted compared to the free ligand, indicating that the complex integrity remains in solution. mdpi.com
Furthermore, the introduction of a metal center can induce luminescence in a previously non-luminescent ligand or modify the emission properties (e.g., wavelength, intensity, and lifetime) of a luminescent one. These changes are often sensitive to the nature of the metal ion and the coordination environment.
Electrochemical studies, such as cyclic voltammetry, can provide insights into the changes in the redox properties of the ligand upon coordination. The metal-ligand interaction can make the ligand easier or harder to oxidize or reduce, depending on the nature of the metal and the type of orbital interactions involved.
Role in Self-Assembly and Metal-Organic Framework (MOF) Synthesis
The rigid, planar structure and multiple coordination sites of 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine make it an excellent candidate for use as a building block in the self-assembly of discrete supramolecular structures and extended metal-organic frameworks (MOFs). The defined angles between the nitrogen donors can direct the formation of predictable and well-defined architectures.
The ability of the related 1,2,4-triazolo[4,3-a]pyrazine to act as a bridging ligand, connecting multiple metal centers, is a key feature for the construction of coordination polymers and MOFs. figshare.comtandfonline.com The resulting frameworks can possess porous structures with potential applications in gas storage, separation, and catalysis.
An interesting aspect observed in the crystal structures of 1,2,4-triazolo[4,3-a]pyrazine complexes is the presence of anion-π interactions. figshare.comtandfonline.comtandfonline.com The electron-deficient nature of the fused aromatic system can lead to favorable electrostatic interactions with anions, which can play a significant role in directing the self-assembly process and stabilizing the final crystal structure. tandfonline.com The presence of the electron-withdrawing chloro group in 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine would likely enhance this effect, making anion-π interactions a potentially important design element in the crystal engineering of its coordination compounds.
While the direct use of 6-Chloro- nih.govfigshare.comnih.govtriazolo[1,5-a]pyrazine in MOF synthesis is yet to be widely reported, its structural and electronic properties suggest it could be a valuable component in the design of new functional materials. The combination of its coordinating ability with the potential for secondary interactions, such as anion-π and halogen bonding, opens up a wide range of possibilities for the construction of novel supramolecular assemblies.
Future Research Directions and Emerging Paradigms for 6 Chloro 1 Triazolo 1,5 a Pyrazine
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. To date, the synthesis of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine derivatives has largely focused on achiral preparations. The development of asymmetric synthetic routes to introduce chirality would open up new avenues for exploring its biological activity and its potential in chiral materials.
Future research in this area could focus on several emerging strategies:
Transition-Metal Catalyzed Asymmetric Functionalization : The direct asymmetric functionalization of the triazolopyrazine core is a highly attractive yet challenging approach. Methodologies that have proven successful for other heterocycles, such as directing-group-assisted C-H activation or catalytic transfer hydrogenation, could be adapted. For instance, a chiral iridium catalyst has been successfully used for the regio- and enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines, suggesting a potential strategy for the asymmetric reduction of the pyrazine (B50134) ring in the target scaffold. acs.org
Organocatalytic Asymmetric Synthesis : Organocatalysis offers a powerful metal-free alternative for the synthesis of chiral heterocycles. acs.org Future work could explore the use of chiral organocatalysts to control the stereochemistry of reactions involving the triazolopyrazine scaffold. For example, asymmetric cycloaddition or cyclization reactions using versatile platform molecules derived from the parent heterocycle could be investigated. acs.org
Enantioselective Construction of Fused Systems : Cascade reactions catalyzed by chiral complexes offer an efficient way to construct complex fused N-heterocycles with multiple stereogenic centers. nih.gov Research could be directed towards designing precursors of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine that can undergo such cascade reactions to build stereochemically defined derivatives.
The successful development of these asymmetric routes would enable the synthesis of a diverse library of chiral 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine derivatives for further investigation.
Exploration of Photophysical Properties for Optoelectronic Applications
Nitrogen-rich heterocyclic compounds are of growing interest for applications in optoelectronics due to their unique electronic properties. The photophysical properties of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine remain largely unexplored, presenting a significant opportunity for future research.
Initial studies on the parent 1,2,4-triazolo[4,3-a]pyrazine indicate that it is weakly fluorescent. tandfonline.com However, the photophysical properties of heterocyclic compounds can be significantly tuned by the introduction of substituents and by fusing with other aromatic rings. For example, related triazoloquinazoline derivatives have been shown to be efficient luminescent components for Organic Light-Emitting Diodes (OLEDs). unimelb.edu.au
Future research should focus on a systematic investigation of the photophysical properties of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine and its derivatives. Key areas of investigation would include:
Systematic Derivatization and Spectroscopic Analysis : A library of derivatives with various electron-donating and electron-withdrawing substituents at different positions of the triazolopyrazine core should be synthesized. Their absorption and emission spectra, fluorescence quantum yields, and lifetimes should be systematically measured in various solvents to understand the structure-property relationships.
Solvatochromism and Acidochromism : The sensitivity of the photophysical properties to the local environment should be investigated. Pronounced fluorosolvatochromism and reversible acidochromism have been observed in related triazoloquinazolines, suggesting potential applications as fluorescent sensors. unimelb.edu.au
Quantum Yield Enhancement : Strategies to enhance the fluorescence quantum yield of the triazolopyrazine core should be explored. This could involve rigidifying the structure to reduce non-radiative decay pathways or introducing specific functional groups that promote radiative emission. For instance, the exclusion of an aryl fragment from the triazole ring in related systems has been shown to improve fluorescence quantum yield in solution. uc.pt
The following table presents a hypothetical comparison of the potential photophysical properties of substituted 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine derivatives based on data from related triazolo-fused heterocycles.
| Substituent at C8 | Predicted Emission Max (nm) | Predicted Quantum Yield (%) | Potential Application |
| -H (unsubstituted) | ~394 (weak) | < 1 | - |
| -NH2 | 450-500 | 10-30 | Blue-emitting material |
| -N(Ph)2 | 500-550 | 50-70 | Green-emitting material |
| -CF3 | 400-450 | 5-15 | Electron-transporting material |
This data is illustrative and based on trends observed in related heterocyclic systems.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for the rational design of novel molecules with desired properties, thereby accelerating the research and development process. The application of computational methods to 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine could provide valuable insights into its reactivity and guide the synthesis of new derivatives with tailored properties.
Future research in this area should leverage computational techniques to:
Predict Reaction Outcomes and Optimize Reaction Conditions : Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. This would be particularly valuable for the development of the asymmetric synthetic routes discussed in section 8.1.
Design Derivatives with Tuned Electronic Properties : Computational methods can be used to predict the impact of different substituents on the electronic properties of the triazolopyrazine core, such as the HOMO and LUMO energy levels. This would be instrumental in designing derivatives with specific photophysical properties for optoelectronic applications. For instance, DFT calculations have been used to rationalize the experimental photophysical properties of halogen-substituted pyrazine-2-carboxamides. chemrxiv.orgresearchgate.net
Investigate Reaction Mechanisms : Computational studies can elucidate the mechanisms of known and novel reactions involving the triazolopyrazine scaffold. For example, understanding the mechanism of late-stage functionalization reactions could enable the development of more efficient and selective methods for derivatization. nih.gov
The following table outlines potential computational studies and their expected outcomes for guiding the synthesis of novel 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine derivatives.
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms of nucleophilic aromatic substitution | Prediction of regioselectivity and activation barriers |
| Time-Dependent DFT (TD-DFT) | Electronic transitions and excited state properties | Design of derivatives with specific absorption and emission wavelengths |
| Molecular Dynamics (MD) Simulations | Conformational analysis of chiral derivatives | Understanding the origin of enantioselectivity in asymmetric reactions |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information for process optimization, understanding reaction kinetics, and ensuring safety. The synthesis of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine and its derivatives could greatly benefit from the application of advanced in-situ characterization techniques.
Future research should focus on integrating these techniques into the synthetic workflow:
Flow Chemistry with In-line Analysis : Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.govnih.gov Integrating in-line analytical techniques, such as UV-Vis, FT-IR, and NMR spectroscopy, into a flow reactor would allow for real-time monitoring of reaction progress and the identification of transient intermediates. nih.govspringerprofessional.de This approach would be particularly beneficial for optimizing multi-step syntheses and for studying fast reactions.
Process Analytical Technology (PAT) : The principles of PAT, which involve the use of in-situ analytical tools to monitor and control manufacturing processes, can be applied to the synthesis of fine chemicals. The use of spectroscopic probes directly in the reaction vessel can provide continuous data on reactant consumption and product formation, enabling precise control over reaction parameters.
The adoption of these advanced characterization techniques would lead to more efficient, reproducible, and scalable syntheses of 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine and its derivatives.
Potential in Materials Science
The unique structural and electronic properties of nitrogen-rich heterocycles make them attractive building blocks for advanced materials. 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine, with its fused ring system and modifiable periphery, holds significant potential for applications in materials science.
Future research should explore the incorporation of the 6-Chloro- nih.govacs.orgacs.orgtriazolo[1,5-a]pyrazine scaffold into various functional materials:
Organic Light-Emitting Diodes (OLEDs) : The electron-deficient nature of the triazolopyrazine core suggests its potential as a component in OLEDs, either as a host material or as an emissive dopant. rsc.orgmdpi.comelsevierpure.com By tuning the electronic properties through derivatization, it may be possible to develop materials with high triplet energies suitable for phosphorescent OLEDs or with thermally activated delayed fluorescence (TADF) properties.
Organic Semiconductors : The planar structure and potential for π-π stacking of the triazolopyrazine system make it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chloro-substituent provides a handle for further functionalization to tune the material's solubility, morphology, and electronic properties.
Porous Materials : The rigid structure of the triazolopyrazine core could be utilized in the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). Such materials could have applications in gas storage, separation, and catalysis.
The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and device fabrication.
Q & A
Basic: What are the standard synthetic routes for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine?
Answer:
The synthesis typically involves cyclization and functionalization steps. A common method uses N,N-dimethylformamide dimethyl acetal (DMFDMA) and polyphosphoric acid (PPA) to form fused triazolo-pyrazine systems. For example, starting from ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate, sequential reactions with DMFDMA (in CHCl₃ under reflux) and hydroxylamine hydrochloride (in ethanol with triethylamine) yield intermediates. Final cyclization with PPA completes the fused triazolo-pyrazine core . Variations may substitute chloro-precursors to introduce the 6-chloro substituent.
Basic: How is this compound characterized spectroscopically?
Answer:
Key characterization methods include:
- ¹H-NMR : Signals for aromatic protons (e.g., δ 8.10–8.54 ppm for pyrazine protons) and substituents (e.g., δ 7.07–7.42 ppm for phenyl groups in derivatives) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 124.14 for the base structure) and fragmentation patterns confirm the core structure .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 5:95 ACN:H₂O with 0.1% H₃PO₄) assess purity and retention times .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
- First Aid : In case of exposure, rinse with water and consult a physician immediately. Provide the safety data sheet (SDS) for medical reference .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
- Temperature Control : Reflux in CHCl₃ with DMFDMA at precise temperatures (e.g., 80°C) reduces undesired byproducts like uncyclized intermediates .
- Reagent Stoichiometry : Excess hydroxylamine hydrochloride (1.2–1.5 eq.) ensures complete conversion of cyano groups to amines .
- Work-Up : Sequential extraction with methanol and water removes polar impurities, as demonstrated in the synthesis of 5,7-diphenoxy derivatives .
Advanced: How to design biological activity assays for triazolo-pyrazine derivatives?
Answer:
- Target Selection : Prioritize clinically relevant targets, such as DPP-4 (for diabetes) or adenosine A2a receptors (for Parkinson’s disease). Use enzyme inhibition assays (e.g., DPP-4 fluorometric kits) .
- Structural Analogs : Synthesize analogs with varying substituents (e.g., phenoxy, hydrazinyl) and test in dose-response curves (e.g., IC₅₀ values). For example, 6-bromo-N-(1H-pyrazol-4-yl) derivatives showed 87% yield and activity in receptor binding .
Advanced: How to analyze structure-activity relationships (SAR) for DPP-4 inhibition?
Answer:
- Core Modifications : Compare activity of 6-chloro vs. 6-bromo derivatives. Electron-withdrawing groups (e.g., Cl, Br) enhance binding affinity to DPP-4’s catalytic site .
- Substituent Effects : Introduce β-alkoxyenones (Scheme 4.15) to probe steric and electronic effects. For example, 2-furan-2-yl derivatives showed improved potency due to π-π stacking with residues .
- Data Validation : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC₅₀ values with predicted binding energies .
Advanced: How to address low yields in introducing bulky substituents (e.g., aryl groups)?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions. For example, 6,8-dibromo derivatives reacted with 1H-pyrazol-4-amine in DMF at 95°C to achieve 87% yield .
- Catalysis : Add triethylamine (3 eq.) to scavenge HBr and drive the reaction forward .
- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity for sterically hindered substrates .
Advanced: Strategies to improve pharmacokinetic properties (e.g., oral bioavailability)?
Answer:
- Piperazine Derivatives : Attach piperazine moieties to the pyrazine core via pteridin-4-one intermediates. Compound 34 (a piperazine-triazolo-triazine) showed 89% oral bioavailability in rats due to enhanced solubility .
- Prodrug Design : Mask polar groups (e.g., hydrazinyl) with acetyl or trifluoroacetate protecting groups. For example, trifluoroacetate salts of tetrahydro-imidazo-pyrazines improved stability in gastric fluid .
- In Vivo Testing : Use rodent models (e.g., 6-hydroxydopamine-lesioned rats) to assess efficacy and pharmacokinetic parameters (Cmax, T½) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
